Cas no 52505-48-3 (2-benzoylthieno2,3-bpyridin-3-amine)

2-Benzoylthieno[2,3-b]pyridin-3-amine is a versatile organic compound with significant potential in synthetic chemistry. It features a unique 2-benzoylthieno[2,3-b]pyridin-3-amine core that facilitates versatile synthetic transformations. This compound exhibits high purity and stability, making it ideal for use in various organic synthesis applications, including cross-coupling reactions and heterocycle formation. Its availability in bulk quantities ensures cost-effectiveness for research and development purposes.
2-benzoylthieno2,3-bpyridin-3-amine structure
52505-48-3 structure
Product Name:2-benzoylthieno2,3-bpyridin-3-amine
CAS No:52505-48-3
MF:C14H10N2OS
MW:254.307001590729
CID:3467841
PubChem ID:12260767
Update Time:2025-06-18

2-benzoylthieno2,3-bpyridin-3-amine Chemical and Physical Properties

Names and Identifiers

    • METHANONE, (3-AMINOTHIENO[2,3-B]PYRIDIN-2-YL)PHENYL-
    • (3-aminothieno[2,3-b]pyridin-2-yl)-phenylmethanone
    • 2-benzoylthieno2,3-bpyridin-3-amine
    • SCHEMBL16581117
    • 52505-48-3
    • AKOS002284029
    • (3-aminothieno[2,3-b]pyridin-2-yl)(phenyl)methanone
    • F3358-0288
    • CS-0331879
    • VU0612254-1
    • STK361668
    • 3-amino-2-benzoyl-thieno[2,3-b]pyridine
    • 2-BENZOYLTHIENO[2,3-B]PYRIDIN-3-AMINE
    • Inchi: 1S/C14H10N2OS/c15-11-10-7-4-8-16-14(10)18-13(11)12(17)9-5-2-1-3-6-9/h1-8H,15H2
    • InChI Key: DUDUSXVCJNPSFT-UHFFFAOYSA-N
    • SMILES: C(C1SC2=NC=CC=C2C=1N)(C1=CC=CC=C1)=O

Computed Properties

  • Exact Mass: 254.05138412Da
  • Monoisotopic Mass: 254.05138412Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 317
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 84.2Ų

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Additional information on 2-benzoylthieno2,3-bpyridin-3-amine

Introduction to 2-benzoylthieno[2,3-bpyridin-3-amine] (CAS No. 52505-48-3)

The compound 2-benzoylthieno[2,3-bpyridin-3-amine], identified by the CAS number 52505-48-3, represents a fascinating intersection of heterocyclic chemistry and pharmaceutical innovation. This molecule, featuring a fused thieno[2,3-b]pyridine core adorned with a benzoyl substituent and an amine group at the 3-position, has garnered significant attention in recent years due to its structural complexity and potential biological activities.

At the heart of its appeal lies the unique arrangement of the thieno[2,3-b]pyridine scaffold, a bicyclic system combining a thiophene ring with a pyridine ring. This structural motif is known for its ability to interact with biological targets in diverse ways, often through π-stacking interactions and hydrogen bonding. The presence of the benzoyl group further enhances its pharmacophoric potential by contributing to lipophilicity and electronic properties that can modulate receptor binding affinities.

The amine functionality at the 3-position of the thieno[2,3-b]pyridine ring adds another layer of complexity, providing a site for further derivatization and interaction with biological systems. This amine group can participate in hydrogen bonding, salt formation, or serve as a handle for covalent attachment in drug design strategies. The combination of these features makes 2-benzoylthieno[2,3-bpyridin-3-amine] a versatile scaffold for exploring novel therapeutic agents.

In recent years, there has been growing interest in thieno[2,3-b]pyridine derivatives due to their reported activities across a range of biological targets. For instance, studies have highlighted their potential as kinase inhibitors, particularly in the context of cancer therapy. The benzoyl group and the amine moiety in 2-benzoylthieno[2,3-bpyridin-3-amine] are thought to play crucial roles in modulating the interaction with ATP-binding pockets in kinases, thereby inhibiting their activity.

Furthermore, the structural features of this compound have also been explored for their antimicrobial properties. The fused heterocyclic system and the presence of electron-withdrawing groups like the benzoyl moiety can disrupt bacterial cell membranes or interfere with essential metabolic pathways. Preliminary studies have shown promising results in vitro against certain resistant strains of bacteria, suggesting that derivatives of 2-benzoylthieno[2,3-bpyridin-3-amine] could serve as lead compounds for novel antibiotics.

From a synthetic chemistry perspective, 2-benzoylthieno[2,3-bpyridin-3-amine] exemplifies the elegance of constructing complex heterocyclic systems. The synthesis typically involves multi-step reactions starting from readily available precursors such as thiophene derivatives and pyridine compounds. Key steps often include cyclization reactions to form the thieno[2,3-b]pyridine core followed by functionalization at the 3-position with an amine group and subsequent acylation with benzoyl chloride or similar reagents.

The development of efficient synthetic routes is crucial for both academic research and industrial applications. Recent advances in catalytic methods have enabled more streamlined syntheses of such complex molecules, reducing costs and improving yields. These advancements are particularly important as they allow for faster screening of derivatives and optimization of biological activity.

From a computational chemistry standpoint, understanding the molecular interactions of 2-benzoylthieno[2,3-bpyridin-3-amine] with biological targets is essential for rational drug design. Molecular docking studies have been instrumental in predicting binding modes and affinities for various receptors. These studies often reveal key interactions between the benzoyl group, the amine moiety, and specific amino acid residues in protein targets.

The insights gained from computational modeling have guided experimental efforts to optimize potency and selectivity. For example, modifications to the benzoyl group or the amine moiety have been explored to fine-tune pharmacokinetic properties such as solubility and metabolic stability. Such modifications are critical for translating promising leads into viable drug candidates.

The pharmaceutical industry has long been intrigued by heterocyclic compounds due to their diverse biological activities and structural diversity. 2-benzoylthieno[2,3-bpyridin-3-amine] is no exception and represents a valuable scaffold for drug discovery programs targeting various diseases. Its unique structural features offer opportunities to develop novel therapeutics with improved efficacy and reduced side effects compared to existing treatments.

In conclusion, 2-benzoylthieno[2,3-bpyridin-3-amine] (CAS No. 52505-48-3) stands out as a compelling molecule with significant potential in medicinal chemistry. Its complex heterocyclic core combined with functional groups like the benzoyl moiety and amine group provides a rich platform for exploring new therapeutic avenues. As research continues to uncover its biological activities and synthetic possibilities, 2-benzoylthieno[2, 3 - bpy rid ine - 3 - ami ne ] is poised to make meaningful contributions to future advancements in healthcare.

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